molecular formula C24H56I2P2Pt+2 B14713871 Diiodoplatinum;tributylphosphanium CAS No. 15390-94-0

Diiodoplatinum;tributylphosphanium

Cat. No.: B14713871
CAS No.: 15390-94-0
M. Wt: 855.5 g/mol
InChI Key: SBHPEWRXFRFYOU-UHFFFAOYSA-N
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Description

Diiodoplatinum;tributylphosphanium is a coordination compound that consists of a platinum center coordinated to two iodine atoms and a tributylphosphine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

Diiodoplatinum;tributylphosphanium can be synthesized through the reaction of platinum(II) iodide with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine ligand. The general reaction scheme is as follows:

PtI2+PBu3PtI2(PBu3)\text{PtI}_2 + \text{PBu}_3 \rightarrow \text{PtI}_2(\text{PBu}_3) PtI2​+PBu3​→PtI2​(PBu3​)

The reaction is usually carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diiodoplatinum;tributylphosphanium undergoes several types of chemical reactions, including:

    Oxidation: The phosphine ligand can be oxidized to form phosphine oxide.

    Substitution: The iodine atoms can be substituted with other ligands, such as chloride or bromide.

    Reduction: The platinum center can be reduced to form lower oxidation state complexes.

Common Reagents and Conditions

    Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

    Substitution: Halide salts such as sodium chloride or sodium bromide are commonly used.

    Reduction: Reducing agents like sodium borohydride or hydrazine are employed.

Major Products

    Oxidation: Tributylphosphine oxide.

    Substitution: Platinum complexes with different halide ligands.

    Reduction: Lower oxidation state platinum complexes.

Scientific Research Applications

Diiodoplatinum;tributylphosphanium has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Medicine: Explored for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of diiodoplatinum;tributylphosphanium involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA cross-links.

    Oxaliplatin: Another platinum-based drug with a different ligand structure, used in cancer treatment.

    Diazido platinum(IV) complexes: These complexes are designed for photoactivated chemotherapy and exhibit high stability and photocytotoxicity.

Uniqueness

Diiodoplatinum;tributylphosphanium is unique due to its specific ligand environment, which can influence its reactivity and stability. The presence of the tributylphosphine ligand can enhance its solubility in organic solvents and modify its electronic properties, making it distinct from other platinum-based compounds.

Properties

CAS No.

15390-94-0

Molecular Formula

C24H56I2P2Pt+2

Molecular Weight

855.5 g/mol

IUPAC Name

diiodoplatinum;tributylphosphanium

InChI

InChI=1S/2C12H27P.2HI.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2

InChI Key

SBHPEWRXFRFYOU-UHFFFAOYSA-N

Canonical SMILES

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.I[Pt]I

Origin of Product

United States

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